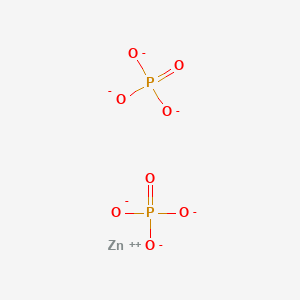
氧化铑(III)
描述
It appears as a dark grey, odorless powder and is insoluble in water and ordinary solvents . This compound is notable for its unique properties and applications in various scientific and industrial fields.
科学研究应用
Rhodium(III) oxide has diverse applications in scientific research and industry:
Optics and Photonics: It is used in creating high-reflectance coatings for optical equipment and fiber optics.
Hydrogen Production: Rhodium(III) oxide is used to prepare metal oxide photocatalysts for hydrogen production.
作用机制
- Structurally, it exists in two major forms:
- Its mode of action likely involves surface interactions with other molecules, such as:
- Catalytic Reactions : Rhodium oxides act as catalysts for hydroformylation of alkenes, N₂O production from NO, and the hydrogenation of CO .
- Electrochromic Behavior : Rhodium oxide films exhibit reversible color changes (yellow ↔ dark green or yellow ↔ brown-purple) in KOH solutions upon applying voltage . These properties make them useful in electrochromic devices.
Mode of Action
Result of Action
生化分析
Biochemical Properties
Rhodium(III) oxide can be used as a catalyst in various organic reactions . It has been reported to have an effect on the stop growth of cancer cells, tissues, and tumors under synchrotron and synchrocyclotron radiations
Cellular Effects
Rhodium(III) oxide has been reported to have an effect on the stop growth of cancer cells, tissues, and tumors under synchrotron and synchrocyclotron radiations
Molecular Mechanism
It is known that Rhodium(III) oxide can be used as a catalyst in various organic reactions .
准备方法
Rhodium(III) oxide can be synthesized through several methods:
High-Temperature Oxidation: Treating rhodium(III) chloride with oxygen at high temperatures.
Fusion with Potassium Hydrogen Sulfate: Rhodium metal powder is fused with potassium hydrogen sulfate, followed by the addition of sodium hydroxide to produce hydrated rhodium oxide, which upon heating converts to Rh₂O₃.
Oxygen Plasma Exposure: Rhodium oxide thin films can be produced by exposing a rhodium layer to oxygen plasma.
Hydrothermal Synthesis: This method is used to produce rhodium oxide nanoparticles.
化学反应分析
Rhodium(III) oxide undergoes various chemical reactions, including:
Oxidation: Rhodium(III) oxide can be further oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to rhodium metal or lower oxidation states using reducing agents.
Common reagents and conditions used in these reactions include oxygen, hydrogen, and various acids and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
Rhodium(III) oxide can be compared with other similar compounds, such as:
Rhodium(IV) oxide: Another oxidation state of rhodium oxide with different properties and applications.
Rhodium-platinum oxide: A mixed oxide with unique catalytic properties.
Rhodium(III) oxide is unique due to its specific oxidation state, which imparts distinct chemical and physical properties, making it valuable in various advanced applications.
属性
IUPAC Name |
oxygen(2-);rhodium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Rh/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBXDTCPEWHXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Rh+3].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rh2O3, O3Rh2 | |
| Record name | Rhodium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rhodium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276468 | |
| Record name | Rhodium oxide (Rh2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.809 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey solid; [HSDB] Yellow hygroscopic powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Rhodium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18768 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12036-35-0 | |
| Record name | Rhodium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium oxide (Rh2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodium oxide (Rh2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dirhodium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHODIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PYI3777JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)












